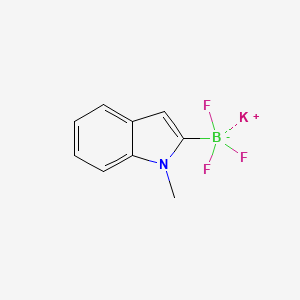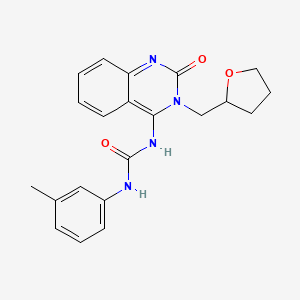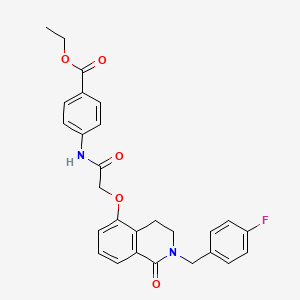
6-chloro-3-(5-(2-methoxyphenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-3-(5-(2-methoxyphenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C31H29ClN4O4 and its molecular weight is 557.05. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-3-(5-(2-methoxyphenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-3-(5-(2-methoxyphenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiproliferative Activity
The compound methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, similar in structure and function, has demonstrated promising antiproliferative activity toward human cancer cells. It acts by inhibiting tubulin polymerization, which is crucial for cell division, indicating potential use in cancer treatment. This activity was observed without affecting antimicrobial and antimalarial activities at specific concentrations, suggesting a selective mechanism of action against cancer cells (Minegishi et al., 2015).
Pharmacological Activity
Compounds similar to the specified chemical structure have shown good anti-inflammatory activities, indicating potential therapeutic applications in managing inflammation. These pyrazole derivatives were synthesized and evaluated for their pharmacological effects, demonstrating less toxicity and beneficial effects in reducing inflammation (Abdulla et al., 2014).
Antimicrobial Activity
Quinoline-pyrazoline-based coumarinyl thiazole derivatives have been prepared and tested as antimicrobial agents. These compounds exhibited potent antimicrobial activity, suggesting the potential for development into new antimicrobial drugs. The fluoro-substituted coumarin ring along with the fluoro-substituted phenyl ring compounds showed statistically significant results, indicating the importance of structural modification for enhancing antimicrobial potency (Ansari & Khan, 2017).
Antioxidant Properties
Synthesized quinolinone derivatives have been evaluated as antioxidants in lubricating greases, demonstrating the potential to protect against oxidation. This research suggests applications in industrial settings where lubrication and machinery protection are critical, highlighting the versatility of similar compounds in non-biological applications as well (Hussein et al., 2016).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-(5-(2-methoxyphenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 5-(2-methoxyphenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one, and the second intermediate is 6-chloro-3-(5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one. These intermediates are synthesized separately and then coupled using a coupling agent to form the final product.", "Starting Materials": [ "4-phenylquinolin-2(1H)-one", "2-chloro-6-nitrophenol", "2-methoxyphenylboronic acid", "morpholine", "ethyl acetoacetate", "hydrazine hydrate", "thionyl chloride", "sodium hydroxide", "triethylamine", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "dimethylformamide (DMF)", "acetonitrile", "dichloromethane", "diethyl ether", "hexane" ], "Reaction": [ "Synthesis of 2-chloro-6-nitrophenol from 4-phenylquinolin-2(1H)-one via a multi-step reaction involving thionyl chloride, sodium hydroxide, and hydrazine hydrate", "Synthesis of 2-methoxyphenylboronic acid from 2-chloro-6-nitrophenol via a multi-step reaction involving triethylamine, ethyl acetoacetate, and boronic acid", "Synthesis of 5-(2-methoxyphenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one from 2-methoxyphenylboronic acid and morpholine via a multi-step reaction involving DCC, NHS, and DMF", "Synthesis of 6-chloro-3-(5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one from 4-phenylquinolin-2(1H)-one and 5-(2-methoxyphenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one via a multi-step reaction involving acetonitrile, dichloromethane, and diethyl ether", "Coupling of 5-(2-methoxyphenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one and 6-chloro-3-(5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one using a coupling agent such as DCC or EDC in DMF or acetonitrile" ] } | |
Número CAS |
361170-84-5 |
Nombre del producto |
6-chloro-3-(5-(2-methoxyphenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one |
Fórmula molecular |
C31H29ClN4O4 |
Peso molecular |
557.05 |
Nombre IUPAC |
6-chloro-3-[3-(2-methoxyphenyl)-2-(2-morpholin-4-ylacetyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C31H29ClN4O4/c1-39-27-10-6-5-9-22(27)26-18-25(34-36(26)28(37)19-35-13-15-40-16-14-35)30-29(20-7-3-2-4-8-20)23-17-21(32)11-12-24(23)33-31(30)38/h2-12,17,26H,13-16,18-19H2,1H3,(H,33,38) |
Clave InChI |
QUYOMQANDXJNQM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2CC(=NN2C(=O)CN3CCOCC3)C4=C(C5=C(C=CC(=C5)Cl)NC4=O)C6=CC=CC=C6 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl [4-({2-[(4-chloro-2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2451119.png)

![methyl 5-(((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2451121.png)
![7-[(2-chlorophenyl)methyl]-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2451122.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl)methanone](/img/structure/B2451124.png)
![2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2451125.png)

![2-[(2-Methoxy-11-oxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl)oxy]ethyl methanesulfonate](/img/structure/B2451128.png)
![3-(1-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2451132.png)




![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone](/img/structure/B2451141.png)